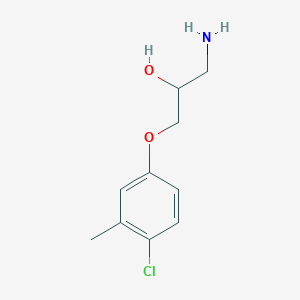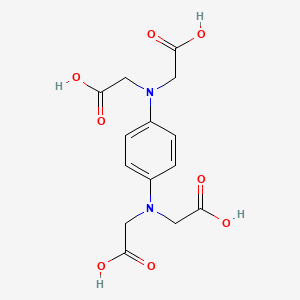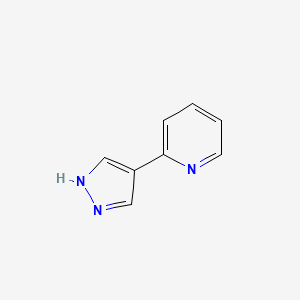![molecular formula C14H22O2 B1598840 4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol CAS No. 21240-37-9](/img/structure/B1598840.png)
4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Research has unveiled compounds structurally related to "4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol" showing promising antituberculosis activity. For instance, derivatives like 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols have been synthesized, with specific isomers displaying high antituberculosis efficacy and advancing towards clinical trials (Omel’kov et al., 2019).
Bioplastics Production
A study on Methylosinus trichosporium OB3b explored the biosynthesis of 4-Hydroxybutyric acid (4-HB) and its copolymers from methane, demonstrating a novel method for producing bioplastics. Engineered strains could synthesize P(3-hydroxybutyrate-co-4-hydroxybutyrate) copolymers, highlighting an innovative approach to utilizing methane for polymer production (Thu Ha Thi Nguyen & Lee, 2021).
Tissue Engineering
Polyhydroxyalkanoates (PHAs), specifically poly 4-hydroxybutyrate (P4HB) and its copolymers, have been identified as promising materials for tissue engineering. Their biodegradability and thermoprocessability make them suitable for various medical applications, including sutures, repair devices, and scaffolds for tissue regeneration (Chen & Wu, 2005).
Neuroprotection
Sodium 4-phenylbutyrate (4-PBA) has shown neuroprotective effects against cerebral ischemic injury. It inhibits endoplasmic reticulum (ER) stress-mediated apoptosis and inflammation, suggesting its potential in treating cerebral ischemia and stroke (Xin Qi et al., 2004).
Flavorings in Animal Feed
A study evaluated the safety and efficacy of compounds belonging to chemical group 21, which includes aromatic ketones and secondary alcohols, when used as flavorings in animal feed. The research affirmed the safety of these compounds at specific dosages for various animal species, underscoring their utility in enhancing the palatability of animal feeds without adverse effects (Aquilina et al., 2016).
Eigenschaften
IUPAC Name |
4-[4-(4-hydroxybutyl)phenyl]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c15-11-3-1-5-13-7-9-14(10-8-13)6-2-4-12-16/h7-10,15-16H,1-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNAUBZCUROTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCO)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407935 | |
| Record name | 1,4-benzenedibutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Hydroxybutyl)phenyl]butan-1-ol | |
CAS RN |
21240-37-9 | |
| Record name | 1,4-benzenedibutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-(4-HYDROXY-BUTYL)-PHENYL)-BUTAN-1-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



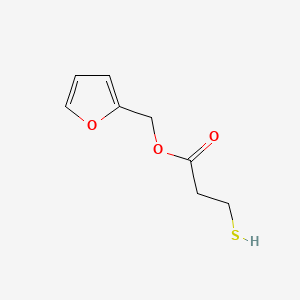

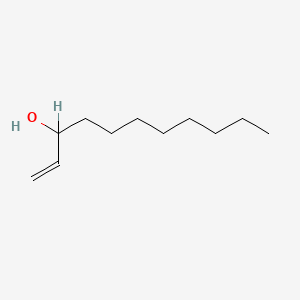
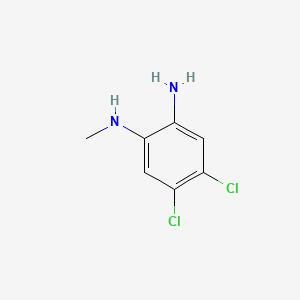

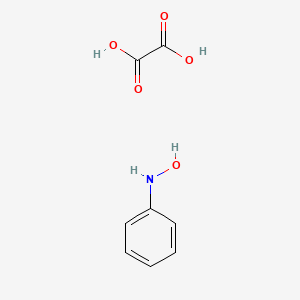
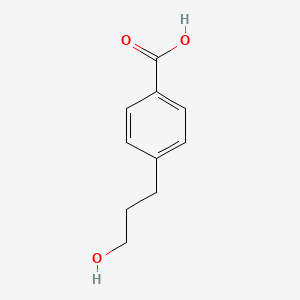


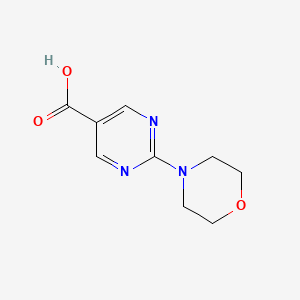
![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)
